molecular formula C9H17NO2 B8387939 cis-3-(Morpholinomethyl)cyclobutanol

cis-3-(Morpholinomethyl)cyclobutanol

Cat. No.: B8387939
M. Wt: 171.24 g/mol
InChI Key: RMWRGVDWSLTNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3-(Morpholinomethyl)cyclobutanol: is a chemical compound characterized by the presence of a cyclobutane ring substituted with a morpholinomethyl group and a hydroxyl group in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Morpholinomethyl)cyclobutanol typically involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst. One common method involves the use of a cationic titanocene complex as a catalyst, which facilitates the formation of the desired cis isomer with high selectivity . The reaction conditions often include the presence of trimethylsilyl chloride (TMSCl) and 2,4,6-collidine to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: cis-3-(Morpholinomethyl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.

    Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

cis-3-(Morpholinomethyl)cyclobutanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-3-(Morpholinomethyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: cis-3-(Morpholinomethyl)cyclobutanol is unique due to the presence of both a morpholinomethyl group and a hydroxyl group in the cis configuration on a cyclobutane ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)cyclobutan-1-ol

InChI

InChI=1S/C9H17NO2/c11-9-5-8(6-9)7-10-1-3-12-4-2-10/h8-9,11H,1-7H2

InChI Key

RMWRGVDWSLTNRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2CC(C2)O

Origin of Product

United States

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